5-Hydroxybenzo[d]thiazole-2-carbonitrile
Overview
Description
5-Hydroxybenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that features a benzothiazole ring substituted with a hydroxyl group at the 5-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxybenzo[d]thiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a suitable nitrile, followed by cyclization and hydroxylation steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxybenzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the cyano group.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
5-Hydroxybenzo[d]thiazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Hydroxybenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular target involved.
Comparison with Similar Compounds
- 6-Hydroxybenzo[d]thiazole-2-carbonitrile
- 2-Cyano-6-hydroxybenzothiazole
- 6-Hydroxy-1,3-benzothiazole-2-carbonitrile
Comparison: 5-Hydroxybenzo[d]thiazole-2-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
5-hydroxy-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-4-8-10-6-3-5(11)1-2-7(6)12-8/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXINWSDUBHXMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(S2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632595 | |
Record name | 5-Hydroxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-38-1 | |
Record name | 5-Hydroxy-2-benzothiazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7267-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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